(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2S/c20-14-3-1-11(5-15(14)21)16-9-27-19(24-16)12(7-22)8-23-13-2-4-17-18(6-13)26-10-25-17/h1-6,8-9,23H,10H2/b12-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLMYMTZOOEHHP-XYOKQWHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates several pharmacologically relevant moieties, including a benzo[d][1,3]dioxole unit and a thiazole ring, which are known for their diverse biological properties.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula: C18H15Cl2N3O2S
- Molecular Weight: 396.30 g/mol
The structural features contribute significantly to its biological activity, particularly in targeting specific enzymes and pathways involved in disease processes.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The thiazole ring is known for its ability to inhibit enzymes such as kinases and proteases, which play crucial roles in cell proliferation and survival.
- Antioxidant Activity: Compounds containing the benzo[d][1,3]dioxole moiety often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Cell Line Studies: In vitro assays demonstrated that the compound has cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 43.4 |
Antibacterial Activity
The compound has also shown promise in antibacterial applications:
- Activity Against Pathogens: Preliminary screening revealed that it possesses antibacterial potency against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics such as ampicillin .
Antioxidant Properties
The presence of the benzo[d][1,3]dioxole moiety suggests potential antioxidant activity. This property is crucial for mitigating oxidative damage in cells, thereby contributing to its therapeutic potential.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of thiazole derivatives related to this compound. The derivatives were tested against various cancer cell lines, revealing that modifications to the thiazole ring significantly influenced their anticancer activity .
Mechanistic Insights
Research has elucidated the mechanism by which this compound interacts with molecular targets. It was found to form hydrogen bonds with key residues in target enzymes, enhancing its inhibitory effects .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds containing thiazole and dioxole moieties exhibit significant anticancer activity. The thiazole ring is known for its ability to interact with various biological targets, making it a promising scaffold for anticancer drug development. For instance, derivatives of thiazole have been shown to inhibit cell proliferation in several cancer cell lines, suggesting potential applications in cancer therapy .
Acetylcholinesterase Inhibition
Compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile have been studied for their acetylcholinesterase inhibitory activity. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease, where increased acetylcholine levels are desirable. Research has shown that certain thiazole-based compounds can effectively inhibit acetylcholinesterase, thereby enhancing cholinergic transmission .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibition against various cancer cell lines. For example, a study reported an IC50 value indicating effective growth inhibition in human tumor cells .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets. These computational analyses help elucidate the mechanisms by which the compound exerts its biological effects and can guide further structural modifications to enhance efficacy .
Preparation Methods
Thiazole Ring Formation
The 4-(3,4-dichlorophenyl)thiazole core is typically synthesized via the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thiourea derivatives. For this compound, the α-haloketone precursor 2-bromo-1-(3,4-dichlorophenyl)ethanone reacts with thiourea in ethanol under reflux (78–82°C) for 6–8 hours. The reaction mechanism proceeds through nucleophilic attack by the thiourea’s sulfur atom, followed by cyclization and elimination of hydrogen bromide.
Representative Reaction Conditions
| Component | Quantity/Concentration | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Bromo-1-(3,4-DCP)ethanone | 1.0 equiv | Ethanol | Reflux | 8 h | 72% |
| Thiourea | 1.2 equiv |
Key Considerations
Benzo[d]Dioxol-5-Amine Preparation
The benzo[d]dioxol-5-amine fragment is synthesized via nitro group reduction . Nitration of 1,3-benzodioxole using nitric acid in sulfuric acid yields 5-nitrobenzo[d]dioxole, which is subsequently reduced to the amine using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in methanol.
Optimized Reduction Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% Pd/C |
| H₂ Pressure | 1 atm |
| Reaction Time | 4 h |
| Yield | 89% |
Acrylonitrile Moiety Installation
The acrylonitrile group is introduced via a Knoevenagel condensation between 4-(3,4-dichlorophenyl)thiazole-2-carbaldehyde and malononitrile. The reaction is catalyzed by piperidine (10 mol%) in toluene at 110°C, yielding the (E)-isomer preferentially due to steric and electronic effects.
Stereochemical Control
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-isomers, while non-polar solvents (toluene) promote E-selectivity.
- Catalyst Role : Piperidine facilitates deprotonation of malononitrile, enabling nucleophilic attack on the aldehyde.
Coupling of Thiazole-Acrylonitrile and Amine
The final step involves coupling the thiazole-acrylonitrile intermediate with benzo[d]dioxol-5-amine. This is achieved via a nucleophilic addition-elimination mechanism in acetonitrile at 0–5°C, using sulfuryl chloride (SO₂Cl₂) as an activating agent.
Reaction Protocol
- Activation : SO₂Cl₂ (1.1 equiv) is added dropwise to a cooled solution of the acrylonitrile intermediate in acetonitrile.
- Amine Addition : Benzo[d]dioxol-5-amine (1.05 equiv) is introduced, and the mixture is stirred for 12 hours.
- Workup : The product is isolated via filtration and purified by recrystallization from ethanol/water (4:1).
Yield Optimization Data
| Parameter | Value | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +15% |
| SO₂Cl₂ Equiv | 1.1 | Max yield |
| Solvent | Acetonitrile | High purity |
Mechanistic Insights and Challenges
Thiazole Formation Mechanism
The Hantzsch synthesis proceeds through a thioamide intermediate, which cyclizes to form the thiazole ring. The 3,4-dichlorophenyl group’s electron-withdrawing nature slows the reaction, necessitating extended reflux times.
E-Selectivity in Acrylonitrile Formation
The Knoevenagel condensation’s E-selectivity arises from the stabilization of the transition state by the thiazole’s electron-deficient aromatic system, which favors the trans-configuration.
Characterization and Analytical Data
The final product is characterized using:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.63–7.55 (m, 2H, Ar-H), 6.97 (s, 1H, benzodioxole-H).
- IR (KBr) : 2210 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=C).
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hantzsch Synthesis | Scalable, cost-effective | Long reaction times | 65–75% |
| Knoevenagel Cond. | High E-selectivity | Sensitivity to moisture | 70–80% |
| SO₂Cl₂ Activation | Mild conditions, high purity | Corrosive reagents | 80–85% |
Applications and Derivatives
While the target compound’s applications remain under investigation, structural analogs demonstrate insecticidal activity (via GABA receptor modulation) and anticancer potential (kinase inhibition). Derivatives with altered halogen patterns (e.g., 4-nitrophenyl) show enhanced bioactivity, suggesting avenues for further research.
Q & A
Q. Q1. How can researchers optimize the synthesis of (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile to improve yield and purity?
Methodological Answer: Optimization involves solvent selection, catalyst use, and reaction time adjustments. For example:
- Solvent Systems: Polar aprotic solvents like DMF or DMSO enhance reactivity in aldol condensation (key for acrylonitrile formation) .
- Catalysts: Piperidine or triethylamine catalyze Knoevenagel condensations, critical for forming the α,β-unsaturated nitrile backbone .
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane) resolves isomers and removes by-products, as demonstrated in similar thiazole-acrylonitrile syntheses .
Key Data: Yields for analogous compounds range from 51% to 84% under optimized conditions .
Q. Q2. What spectroscopic techniques are most reliable for confirming the stereochemistry and functional groups in this compound?
Methodological Answer:
- 1H/13C NMR: Assigns E/Z isomerism via coupling constants (e.g., J = 12–16 Hz for trans-olefin protons) and confirms thiazole/benzodioxole ring integration .
- IR Spectroscopy: Detects nitrile (CN) stretches at ~2200–2250 cm⁻¹ and secondary amine (N–H) bands at ~3300 cm⁻¹ .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, critical for verifying substituent positions .
Advanced Research Questions
Q. Q3. How does the substitution pattern on the thiazole and benzodioxole rings influence the compound’s biological activity (e.g., anticancer or antiviral properties)?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Thiazole Modifications: Electron-withdrawing groups (e.g., 3,4-dichlorophenyl) enhance electrophilicity, improving interactions with biological targets like kinases or viral proteases .
- Benzodioxole Role: The 1,3-dioxolane ring increases lipophilicity, aiding blood-brain barrier penetration in neurogenesis studies .
Case Study: Analogues with 4-chlorophenyl-thiazole moieties showed IC₅₀ values of 0.78 μM against MDA-MB-231 breast cancer cells .
Q. Q4. What strategies can resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Assay Standardization: Use consistent cell lines (e.g., MDA-MB-231 for cytotoxicity) and control compounds (e.g., 5-fluorouracil) .
- Solubility Adjustments: Employ co-solvents like DMSO (<0.1% v/v) to prevent aggregation artifacts .
- Mechanistic Validation: Combine in vitro assays with molecular docking to confirm target engagement (e.g., Hsp90α inhibition in antiviral studies) .
Q. Q5. What is the mechanistic basis for the compound’s reactivity in aldol or Knoevenagel condensations during synthesis?
Methodological Answer:
- Aldol Condensation: The enolate of 2-(thiazol-2-yl)acetonitrile attacks aryl aldehydes, forming the α,β-unsaturated nitrile. Base catalysts (e.g., piperidine) deprotonate the α-carbon, driving the reaction .
- Steric Effects: Bulky substituents on the thiazole (e.g., 3,4-dichlorophenyl) slow reaction rates, requiring elevated temperatures (80–100°C) .
Q. Q6. How can researchers address challenges in detecting low-concentration intermediates during synthesis?
Methodological Answer:
- LC-MS Monitoring: Track intermediates like 2-(benzo[d]thiazol-2-yl)acetonitrile in real-time using reverse-phase C18 columns and ESI ionization .
- In Situ IR: Identify transient species (e.g., enolates) via characteristic carbonyl or nitrile stretches .
Example: UV-vis titration (λ = 300–400 nm) quantified intermediates in merocyanine dye synthesis .
Q. Q7. What in silico and in vitro methods are recommended for evaluating the compound’s neurogenic or cytotoxic potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
